molecular formula C12H6Cl4O2 B3051452 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol CAS No. 3380-44-7

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol

Cat. No.: B3051452
CAS No.: 3380-44-7
M. Wt: 324 g/mol
InChI Key: MCNUFYGRHZLQGD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the type II fatty acid synthesis enzyme (FAS-II) in bacteria and protozoa, and the fatty acid synthase (FASN) in mammals .

Mode of Action

The compound inhibits the activity of FAS-II and FASN, enzymes crucial for the synthesis of fatty acids, a key component of the cell membrane . By inhibiting these enzymes, the compound disrupts the integrity of the cell membrane, leading to cell death.

Biochemical Pathways

The compound’s action affects the fatty acid synthesis pathway. When FAS-II and FASN are inhibited, the production of fatty acids is disrupted, affecting the formation of the cell membrane . Additionally, the compound can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .

Pharmacokinetics

Due to its high hydrophobicity, the compound can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) . .

Result of Action

The compound’s action results in the death of the target cells due to the disruption of the cell membrane integrity . The toxicity of the compound toward aquatic organisms like fish, crustaceans, and algae has been demonstrated with EC50 values near environmental concentrations . It has even been shown to produce cytotoxic, genotoxic, and endocrine disruptor effects .

Action Environment

The compound is widely used in various consumer and personal care products, and due to its partial elimination in sewage treatment plants, it is commonly encountered in solid and water environmental compartments . Environmental factors such as light and the presence of chlorine and ozone can influence the compound’s action, efficacy, and stability, as they can lead to its transformation into potentially more toxic and persistent compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol are largely due to its interactions with various biomolecules. It inhibits bacterial and plasmodial type II fatty acid synthesis enzymes (FAS-II), and also inhibits mammalian fatty acid synthase (FASN)

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are currently under study.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being gathered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. The specifics of these interactions are currently under study.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being investigated . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Chemical Reactions Analysis

Properties

IUPAC Name

4,5-dichloro-2-(2,4-dichlorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O2/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUFYGRHZLQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187465
Record name Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3380-44-7
Record name 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3380-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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